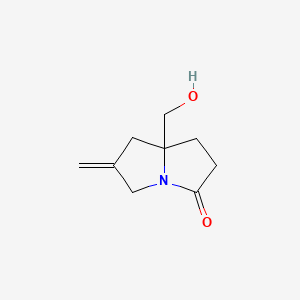
7a-(hydroxymethyl)-6-methylidene-hexahydro-1H-pyrrolizin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7a-(hydroxymethyl)-6-methylidene-hexahydro-1H-pyrrolizin-3-one is a complex organic compound with a unique structure that includes a hydroxymethyl group and a methylidene group attached to a hexahydro-1H-pyrrolizin-3-one core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7a-(hydroxymethyl)-6-methylidene-hexahydro-1H-pyrrolizin-3-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of a suitable aldehyde with a pyrrolizidine derivative, followed by reduction and functional group modifications. The reaction conditions often require the use of catalysts, such as palladium or ruthenium complexes, and may involve hydrogenation or transfer hydrogenation techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
7a-(hydroxymethyl)-6-methylidene-hexahydro-1H-pyrrolizin-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used. For example, sodium borohydride can reduce the carbonyl group to an alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, ruthenium complexes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid derivative, while reduction can produce various alcohol derivatives .
Applications De Recherche Scientifique
7a-(hydroxymethyl)-6-methylidene-hexahydro-1H-pyrrolizin-3-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of 7a-(hydroxymethyl)-6-methylidene-hexahydro-1H-pyrrolizin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl and methylidene groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyrrolizidine derivatives and compounds with hydroxymethyl or methylidene groups, such as:
- 1,5-butano-2,4,6,8-tetra-(hydroxymethyl)-glycoluril
- 3-methoxy-16-hydroxymethyl-13α-estra-1,3,5(10)-trien-17-ol .
Uniqueness
What sets 7a-(hydroxymethyl)-6-methylidene-hexahydro-1H-pyrrolizin-3-one apart is its specific combination of functional groups and its hexahydro-1H-pyrrolizin-3-one core. This unique structure provides distinct chemical reactivity and biological activity, making it valuable for various applications.
Propriétés
Formule moléculaire |
C9H13NO2 |
|---|---|
Poids moléculaire |
167.20 g/mol |
Nom IUPAC |
8-(hydroxymethyl)-6-methylidene-1,2,5,7-tetrahydropyrrolizin-3-one |
InChI |
InChI=1S/C9H13NO2/c1-7-4-9(6-11)3-2-8(12)10(9)5-7/h11H,1-6H2 |
Clé InChI |
RQRIFQCAVXHXQQ-UHFFFAOYSA-N |
SMILES canonique |
C=C1CC2(CCC(=O)N2C1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


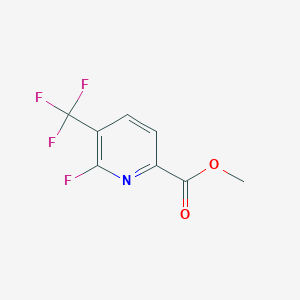

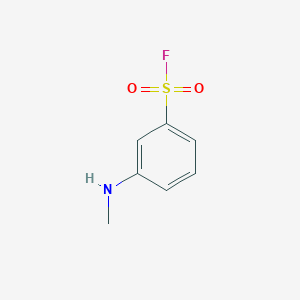
![3-(tert-Butoxycarbonyl)-6-fluoro-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13576013.png)
![N-[(adamantan-1-yl)methyl]-3-chlorobenzamide](/img/no-structure.png)

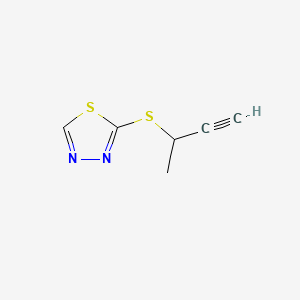
![2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinolin-6-yl)aceticacid](/img/structure/B13576039.png)
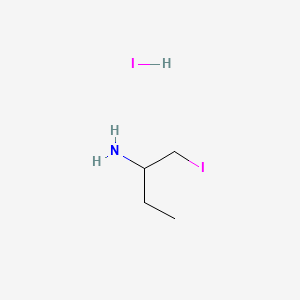
![2-{Bicyclo[3.2.1]oct-2-en-3-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13576064.png)
